2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
"2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a structurally complex heterocyclic compound featuring a benzothiadiazine core modified with a 5-chloro-2-methylphenyl substituent and a 2-oxo-2-phenylethyl side chain. The 1,1-dioxide moiety indicates sulfonamide-like characteristics, which are often associated with bioactivity in pharmaceutical contexts.
The compound’s crystallographic properties may be analyzed using programs like SHELXL, a widely recognized tool for small-molecule refinement, as described in . Such analyses are critical for confirming stereochemical configurations and intermolecular interactions, which influence solubility and bioavailability .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-phenacyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-15-11-12-17(23)13-19(15)25-22(27)24(14-20(26)16-7-3-2-4-8-16)18-9-5-6-10-21(18)30(25,28)29/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOGCOCNCIAHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941929-14-2) is a synthetic derivative belonging to the class of benzo[e][1,2,4]thiadiazines. This compound has garnered attention due to its potential pharmacological applications, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.9 g/mol. The structure features a thiadiazine ring fused with a phenyl group and various functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of thiadiazines exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) by modulating key apoptotic pathways. The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic factors like Bcl-2 .
A specific study highlighted that compounds similar to the target compound demonstrated an IC50 value of 64.5 μg/mL against HEK-293 cells, indicating selective cytotoxicity towards cancer cells . Furthermore, the compound showed promising dual inhibition of PARP-1 and EGFR, which are critical targets in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various pathogenic bacteria. For example, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antibacterial agent .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, compounds in this class have been noted for their anti-inflammatory , antioxidant , and analgesic effects. These properties are attributed to their ability to inhibit inflammatory mediators and free radical generation .
Case Studies
- Study on Apoptosis Induction : A study conducted on MDA-MB-231 cells revealed that treatment with related thiadiazine derivatives resulted in a 38-fold increase in apoptosis compared to controls. This was associated with increased levels of P53 and caspases .
- Antimicrobial Assessment : In another study, a series of synthesized thiadiazine derivatives were tested against four human pathogenic bacteria. The results indicated that several compounds exhibited significant antibacterial efficacy, outperforming conventional antibiotics in some cases .
Summary of Findings
The biological activity of This compound suggests it holds promise as a therapeutic agent in oncology and infectious diseases. Its mechanisms of action involve modulation of apoptotic pathways in cancer cells and inhibition of bacterial growth.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, comparisons are drawn to three analogues within the benzothiadiazine and sulfonamide classes. These comparisons focus on structural features, physicochemical properties, and hypothesized bioactivity.
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 465.89 | 3.8 | <0.1 (DMSO) | Benzothiadiazine, sulfone, aryl ketone |
| 7-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 232.68 | 2.1 | 1.2 (Water) | Benzothiadiazine, sulfone |
| 4-phenethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one | 296.34 | 3.5 | 0.5 (DMSO) | Benzothiadiazine, ketone |
| 2-methylphenyl-sulfonamide | 171.22 | 1.9 | 5.8 (Water) | Sulfonamide, methylphenyl |
Key Findings:
Molecular Weight and Solubility : The target compound’s higher molecular weight (465.89 g/mol) and low solubility (<0.1 mg/mL in DMSO) contrast sharply with simpler benzothiadiazine derivatives like 7-chloro-1,2,4-benzothiadiazine-1,1-dioxide, which exhibits better aqueous solubility (1.2 mg/mL). This suggests that the bulky 2-oxo-2-phenylethyl group in the target compound may hinder solvation .
This is comparable to 4-phenethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one (LogP 3.5), highlighting the role of the phenylethyl group in enhancing lipid affinity .
Bioactivity Hypotheses: Sulfonamide derivatives, such as 2-methylphenyl-sulfonamide, are known for antimicrobial and diuretic properties. The target compound’s sulfone group and aryl ketone moiety may synergize to target enzymes like carbonic anhydrase or tyrosine kinases, though experimental validation is required .
Methodological Considerations in Comparative Studies
emphasizes the importance of crystallographic tools like SHELXL for structural validation, which is critical when differentiating stereoisomers or assessing hydrogen-bonding networks in analogues . For example, ORTEP-3 () could visualize the target compound’s conformational flexibility relative to its simpler analogues, aiding in structure-activity relationship (SAR) studies .
’s systematic approach to analyzing chemical agents (e.g., fluoride, chlorhexidine) provides a methodological template for comparing the efficacy of sulfonamide derivatives. While the target compound’s biological data are absent, meta-analytical frameworks similar to those in could prioritize testing parameters such as enzyme inhibition or cytotoxicity .
Q & A
Q. What strategies mitigate off-target effects in vivo while maintaining efficacy?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify unintended pathways. Optimize dosing regimens using PK/PD modeling (e.g., NONMEM). Develop targeted delivery systems (e.g., antibody-drug conjugates) to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
